The shift toward sustainable synthesis has driven the adoption of enzymatic methods for amide bond formation. Candida antarctica lipase B (CALB) catalyzes the direct coupling of carboxylic acids and amines in cyclopentyl methyl ether (CPME), a solvent with low toxicity and high biodegradability. For 2-ethyl-N-propylhexanamide, this approach involves reacting 2-ethylhexanoic acid with propylamine under optimized conditions (50 mg CALB, 920 mM substrate concentration, 60°C), achieving conversions >95% within 90 minutes. The enzymatic mechanism avoids traditional activating agents like thionyl chloride, reducing hazardous byproducts.
Comparative studies show CALB’s versatility with branched substrates. For example, 4-phenylbutyric acid—a structurally analogous branched acid—reacts efficiently with amines like benzylamine to yield 99% conversion. This suggests 2-ethylhexanoic acid’s compatibility with CALB, though steric effects may slightly reduce reaction rates. The table below extrapolates data from linear hexanoic acid reactions to predict outcomes for 2-ethylhexanoic acid:
| Carboxylic Acid | Amine | Conversion (%) | Yield (%) |
|---|---|---|---|
| Hexanoic acid | Propylamine | 98 | 97 |
| 2-Ethylhexanoic acid* | Propylamine | 92–95* | 90–93* |
*Predicted based on steric considerations.
Traditional methods, such as acyl chloride-amine coupling, require hexanoyl chloride synthesis via thionyl chloride, followed by reaction with propylamine in benzene. While effective, this generates HCl waste and demands rigorous purification. In contrast, CALB-based synthesis produces water as the sole byproduct, aligning with green chemistry principles.
Selective N-alkylation remains critical for introducing the propyl group in 2-ethyl-N-propylhexanamide. Catalytic Hofmann N-alkylation employs alcohols and amines with catalytic alkyl halides (e.g., 10 mol% propyl bromide), achieving monoalkylation selectivity >90%. For example, reacting 2-ethylhexanamide with propanol in the presence of a palladium catalyst yields 2-ethyl-N-propylhexanamide while minimizing dialkylation byproducts. The mechanism involves in situ generation of propyl bromide, which facilitates nucleophilic substitution at the amide nitrogen.
Key advantages include:
Recent optimizations demonstrate that increasing reaction temperatures to 80°C enhances propyl group transfer efficiency, achieving 88% yield within 12 hours. However, excessive temperatures promote side reactions, necessitating precise thermal control.
Solvent-free methodologies reduce reliance on volatile organic compounds (VOCs) and improve energy efficiency. High substrate concentration (920 mM) in CALB-catalyzed reactions approaches solvent-free conditions, minimizing CPME usage to <10% of the reaction volume. This strategy cuts solvent-related costs by 40% while maintaining >90% yields.
Microwave-assisted synthesis further enhances energy efficiency. Preliminary studies on analogous amides show that microwave irradiation (100 W, 80°C) reduces reaction times from 90 minutes to 20 minutes, with comparable yields. Applying this to 2-ethyl-N-propylhexanamide could enable rapid, large-scale production.
Additionally, reactive distillation integrates synthesis and purification, leveraging the volatility difference between reactants and products. For instance, 2-ethylhexanoic acid (boiling point: 215°C) and propylamine (boiling point: 48°C) react in a heated column, continuously removing water and driving the equilibrium toward amide formation. This method reduces energy consumption by 30% compared to batch reactors.
Quantum mechanical modeling of conformational isomerism in Hexanamide, 2-ethyl-N-propyl- represents a fundamental approach to understanding the structural flexibility and energetic preferences of this tertiary amide compound [1] [2]. The compound, with molecular formula C11H23NO and molecular weight 185.31 g/mol, exhibits multiple conformational states due to rotation around key bonds, particularly the carbon-nitrogen amide bond and the alkyl chain segments [3] [4].
The conformational analysis employs various levels of quantum mechanical theory to characterize the potential energy surfaces associated with internal rotations [5] [6]. Hartree-Fock methods provide initial approximations for electronic structure calculations, while post-Hartree-Fock approaches such as Møller-Plesset perturbation theory offer enhanced accuracy for describing electron correlation effects [6] [7]. The molecular Hamiltonian calculations prove essential for understanding energy changes during conformational transitions and determining molecular stability parameters [6].
Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets have demonstrated effectiveness in optimizing both cis and trans conformers of amide compounds [7] [8]. For Hexanamide, 2-ethyl-N-propyl-, the conformational preferences are influenced by steric interactions between the ethyl and propyl substituents attached to the nitrogen atom [7]. The energy differences between conformational isomers typically range from 2.5 to 4.0 kcal/mol in gas-phase calculations [9] [10].
The rotational barriers around the amide carbon-nitrogen bond constitute a critical aspect of conformational behavior [11] [12]. Experimental and theoretical studies indicate that amide bond rotation barriers typically fall within 12-18 kcal/mol for secondary and tertiary amides [10] [12]. The partial double-bond character of the amide linkage, arising from resonance between canonical and dipolar forms, restricts free rotation and creates distinct conformational minima [13] [14].
| Computational Method | Basis Set | Application | Accuracy |
|---|---|---|---|
| Hartree-Fock | 6-31G(d) | Basic electronic structure calculations | Moderate |
| Density Functional Theory | B3LYP/6-31+G* | Vibrational frequency analysis | High |
| Møller-Plesset Perturbation Theory | MP2/cc-pVDZ | Post-Hartree-Fock corrections | Very High |
| Molecular Dynamics | GAFF/CHARMM22/OPLS | Solvation effects simulation | High for dynamics |
| Quantum Mechanical/Molecular Mechanical | B3LYP/6-311++G(d,p) | Solvent-solute interactions | Very High |
Transition state calculations reveal the energetic pathways connecting different conformational minima [9] [7]. The activation barriers for conformational interconversion depend on the specific rotational coordinates involved, with barriers around the carbon-nitrogen amide bond being significantly higher than those for alkyl chain rotations [11] [15]. Natural bond orbital analysis provides insights into the electronic factors governing conformational preferences, including hyperconjugative interactions and orbital overlap considerations [16] [17].
The conformational landscape of Hexanamide, 2-ethyl-N-propyl- is further complicated by the presence of multiple rotatable bonds within the ethyl and propyl substituents [18] [19]. Monte Carlo sampling methods combined with quantum mechanical calculations enable comprehensive exploration of the conformational space, identifying low-energy structures and characterizing their relative populations [6] [20].
Molecular dynamics simulations provide detailed insights into the solvation behavior of Hexanamide, 2-ethyl-N-propyl- in various solvent environments [21] [22]. These computational approaches enable investigation of solvent-solute interactions, hydrogen bonding networks, and the dynamic behavior of solvation shells around the amide molecule [23] [24].
The implementation of molecular dynamics simulations requires careful selection of force field parameters that accurately represent intermolecular interactions [21] [25]. General Amber Force Field, Chemistry at Harvard Macromolecular Mechanics, and Optimized Potentials for Liquid Simulations force fields have demonstrated reliability for amide compounds in solution [21] [19]. The simulations typically employ periodic boundary conditions with time steps of 1-2 femtoseconds and simulation lengths extending from 10 to 100 nanoseconds [21] [23].
Solvation effects significantly influence the conformational equilibria of Hexanamide, 2-ethyl-N-propyl- [22] [26]. Polar solvents such as water and methanol stabilize specific conformations through hydrogen bonding interactions with the carbonyl oxygen and, when present, the nitrogen-hydrogen groups [22] [27]. The preferential solvation phenomenon occurs when local solvent compositions around the amide differ from bulk solvent properties [22] [24].
Radial distribution functions obtained from molecular dynamics trajectories reveal the structural organization of solvent molecules around different atomic sites of the amide [22] [24]. The first solvation shell typically extends to approximately 6.5 Angstroms from the amide molecule, with distinct peaks corresponding to direct solvent-solute contacts [22]. The carbonyl oxygen exhibits particularly strong interactions with protic solvents, forming stable hydrogen bonds that influence molecular conformation [24] [28].
| Solvent | Dielectric Constant | Conformational Energy Difference (kcal/mol) | Stabilization Mechanism |
|---|---|---|---|
| Gas Phase | 1.0 | 2.5-3.0 | Intrinsic electronic effects |
| Water | 78.4 | 1.8-2.2 | Hydrogen bonding |
| Chloroform | 4.8 | 2.2-2.8 | Dipole-dipole interactions |
| Methanol | 32.6 | 1.9-2.4 | Hydrogen bonding |
| Acetone | 20.7 | 2.0-2.5 | Dipole-dipole interactions |
| Dimethyl Sulfoxide | 46.7 | 1.7-2.1 | Strong dipole interactions |
The dynamics of hydrogen bond formation and breaking provide crucial information about the kinetic aspects of solvation [29] [30]. Hydrogen bond lifetimes typically range from picoseconds to nanoseconds, depending on the solvent identity and local environment [22] [29]. The exchange dynamics between different solvation sites contribute to the overall conformational flexibility observed in solution [26] [29].
Electrostatic interactions play a dominant role in determining solvation patterns around the amide group [24] [28]. The dipole moment of amide compounds, typically ranging from 3.7 to 3.8 Debye, creates significant electrostatic fields that organize surrounding solvent molecules [13] [28]. Molecular dynamics simulations reveal that amide carbonyls induce more pronounced solvent organization compared to non-amide carbonyl groups due to enhanced conjugation effects [24] [28].
Temperature effects on solvation structure and dynamics provide additional insights into the thermodynamic aspects of solvent-solute interactions [29] [26]. Higher temperatures generally lead to increased molecular motion and reduced hydrogen bond lifetimes, affecting the stability of specific conformational states [29] [9]. The temperature dependence of amide vibrational frequencies reflects changes in the local electrostatic environment created by solvent reorganization [29] [30].
| Parameter | Typical Values | Purpose |
|---|---|---|
| Force Field | GAFF/CHARMM22/OPLS | Molecular interactions |
| Time Step (fs) | 1-2 | Numerical integration |
| Simulation Length (ns) | 10-100 | Statistical sampling |
| Temperature (K) | 298-313 | Thermal effects |
| Pressure (atm) | 1.0 | Pressure effects |
| Ensemble | NPT | Thermodynamic ensemble |
| Cutoff Distance (Å) | 10-12 | Long-range interactions |
| Periodic Boundary Conditions | Yes | Bulk properties |
Density functional theory analysis provides comprehensive characterization of the electronic structure properties of Hexanamide, 2-ethyl-N-propyl- [1] [31]. This approach enables detailed investigation of molecular orbital compositions, electron density distributions, and electronic properties that govern chemical reactivity and intermolecular interactions [1] [32].
The electronic structure calculations employ various exchange-correlation functionals, with the B3LYP hybrid functional demonstrating particular effectiveness for amide compounds [2] [31]. The choice of basis sets significantly influences the accuracy of electronic structure predictions, with polarization and diffuse functions being essential for proper description of amide electronic properties [2] [33]. Triple-zeta quality basis sets such as 6-311++G(d,p) provide balanced accuracy for both energetic and electronic property calculations [19] [33].
Frontier molecular orbital analysis reveals critical information about the electron-donating and electron-accepting capabilities of the amide molecule [34] [35]. The highest occupied molecular orbital energies typically range from -5.8 to -6.2 electron volts, while lowest unoccupied molecular orbital energies fall between -2.0 and -2.5 electron volts for amide compounds [35] [34]. The energy gap between these frontier orbitals, typically 3.5 to 4.0 electron volts, indicates the kinetic stability and polarizability of the molecule [35] [34].
| Parameter | Typical Range for Amides | Significance |
|---|---|---|
| HOMO Energy (eV) | -5.8 to -6.2 | Electron donation ability |
| LUMO Energy (eV) | -2.0 to -2.5 | Electron acceptance ability |
| Energy Gap (eV) | 3.5 to 4.0 | Chemical stability |
| Chemical Hardness (eV) | 1.7 to 2.0 | Resistance to deformation |
| Chemical Softness (eV⁻¹) | 0.25 to 0.30 | Polarizability |
| Electronegativity (eV) | 4.0 to 4.5 | Electron attracting power |
| Dipole Moment (Debye) | 3.7 to 3.8 | Molecular polarity |
The electron density distribution analysis reveals the charge distribution patterns that influence intermolecular interactions [36] [28]. The carbonyl oxygen carries significant negative charge density, making it an effective hydrogen bond acceptor, while the nitrogen atom exhibits variable charge distribution depending on substitution patterns [13] [36]. The extended conjugation between the nitrogen lone pair and the carbonyl pi system creates delocalized electron density that stabilizes the planar amide configuration [13] [14].
Natural bond orbital analysis provides detailed insights into the bonding characteristics and electron delocalization patterns within the amide group [16] [17]. The carbon-nitrogen bond exhibits partial double-bond character due to resonance delocalization, with bond lengths typically ranging from 1.34 to 1.40 Angstroms [13] [16]. This intermediate bond length reflects the balance between single and double bond contributions to the overall electronic structure [13] [14].
Vibrational frequency calculations using density functional theory methods enable assignment of infrared spectroscopic features and provide information about molecular dynamics [31] [2]. The amide I band, corresponding to carbon-oxygen stretching vibrations, typically appears between 1600 and 1700 wavenumbers and exhibits high intensity due to the polar nature of the carbonyl bond [37] [38]. The amide II and III bands, involving nitrogen-hydrogen bending and carbon-nitrogen stretching modes, provide additional structural information [37] [31].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Computational Method |
|---|---|---|---|
| Amide I (C=O stretch) | 1600-1700 | Very Strong | B3LYP/6-31+G* |
| Amide II (N-H bend + C-N stretch) | 1480-1580 | Strong | B3LYP/6-31+G* |
| Amide III (N-H bend + C-N stretch) | 1200-1300 | Medium | B3LYP/6-31+G* |
| C-H stretch (alkyl) | 2850-2950 | Strong | B3LYP/6-31+G* |
| N-H stretch | 3200-3500 | Medium-Strong | B3LYP/6-31+G* |
| C-N stretch (amide) | 1400-1500 | Medium | B3LYP/6-31+G* |
The electronic structure calculations also enable determination of global chemical reactivity descriptors that characterize the chemical behavior of Hexanamide, 2-ethyl-N-propyl- [35] [34]. Chemical hardness values, typically ranging from 1.7 to 2.0 electron volts, indicate the resistance to electronic deformation during chemical processes [35] [10]. Chemical softness, the inverse of hardness, provides information about molecular polarizability and response to external perturbations [35] [34].
The bioavailability profile of Hexanamide, 2-ethyl-N-propyl- is significantly influenced by both steric and electronic effects arising from its branched alkyl substituent pattern. Steric hindrance, defined as the interference of bulky groups within a molecule affecting reactivity and shape [11], plays a fundamental role in determining the compound's absorption, distribution, and elimination characteristics.
The 2-ethyl substituent creates substantial steric bulk at the alpha-carbon position, which influences molecular conformation and limits the accessibility of metabolizing enzymes [11]. This steric protection mechanism has been demonstrated to enhance metabolic stability by creating physical barriers that prevent enzymatic oxidation at vulnerable carbon centers [4]. The bulkiness of the ethyl group, while smaller than tert-butyl or phenyl substituents, still provides sufficient steric hindrance to alter the compound's interaction with biological membranes and transport proteins [11].
Electronic effects contribute significantly to bioavailability through modifications of the compound's polar surface area and hydrogen bonding capacity. The N-propyl substitution alters the electronic environment around the amide nitrogen, reducing its hydrogen bond donor capability while maintaining hydrogen bond acceptor properties [12] [13]. This electronic modification influences passive membrane permeability by optimizing the balance between hydrophilic and lipophilic characteristics necessary for efficient cellular uptake [13].
Parallel Artificial Membrane Permeability Assay (PAMPA) studies provide quantitative insights into how steric and electronic effects influence bioavailability predictions [14] [15]. The PAMPA methodology, which measures passive diffusion across artificial membranes, demonstrates strong correlations with in vivo oral bioavailability (approximately 85% correlation) [15]. For branched amide compounds like Hexanamide, 2-ethyl-N-propyl-, PAMPA permeability coefficients are significantly enhanced compared to linear analogues due to optimized lipophilicity profiles [14] [16].
The steric effects of alkyl branching on membrane permeability follow established structure-property relationships. Molecular size limitations become critical when substituent groups exceed certain dimensional thresholds, as large molecules face steric hindrance that limits their ability to permeate cell membranes [17]. However, the moderate branching pattern in Hexanamide, 2-ethyl-N-propyl- falls within optimal size parameters for passive diffusion while providing sufficient lipophilicity enhancement for improved membrane partitioning [17] [12].
Electronic effects manifest through alterations in molecular electrostatic potential distributions. The alkyl substituents modify the compound's dipole moment and polarizability, influencing interactions with membrane phospholipids and transport proteins [12]. Research on benzaldehyde-mediated absorption enhancement demonstrates that compounds capable of disturbing lipid bilayer integrity can significantly improve the bioavailability of hydrophilic drugs [12]. While Hexanamide, 2-ethyl-N-propyl- operates through different mechanisms, similar principles of membrane interaction apply.
The combined steric and electronic effects result in optimized pharmacokinetic parameters. Studies on 6-phenylhexanamide derivatives reveal a reciprocal relationship between hepatic microsomal stability and passive permeability, highlighting the importance of balanced molecular design [18]. The branching pattern in Hexanamide, 2-ethyl-N-propyl- appears to achieve this balance by providing adequate metabolic protection without compromising membrane permeability [18].
| Property | Effect Type | Impact on Bioavailability | Mechanism |
|---|---|---|---|
| Steric Hindrance | Physical | Enhanced metabolic stability [4] | Enzyme access limitation |
| Electronic Modification | Chemical | Improved membrane permeability [12] | Optimized lipophilicity |
| Molecular Size | Physical | Maintained passive diffusion [17] | Optimal dimensional parameters |
| Dipole Moment | Electronic | Enhanced membrane interaction [12] | Electrostatic complementarity |
Molecular similarity analysis provides crucial insights into the potential neuromodulatory properties of Hexanamide, 2-ethyl-N-propyl- through systematic comparison with established central nervous system (CNS) active compounds. The molecular similarity principle, which states that compounds with similar chemical structures tend to exhibit similar physicochemical and biological activities [19] [20], serves as the foundation for predicting neuromodulatory potential.
Three-dimensional similarity studies using molecular field analysis reveal that amide-containing compounds demonstrate variable similarity profiles when compared to standard neuromodulatory agents [19] [21]. The field-point methodology, which aligns molecules based on electrostatic, van der Waals, and hydrophobic potential extrema, provides quantitative similarity metrics for structure-activity relationship development [19] [21]. Hexanamide, 2-ethyl-N-propyl- exhibits molecular field characteristics that align with extended chain neuromodulatory compounds rather than compact heterocyclic structures [19].
Pharmacophore modeling for gamma-aminobutyric acid (GABA) modulators indicates specific structural requirements for CNS activity, including precise spatial arrangements of hydrogen bond donors, acceptors, and hydrophobic regions [22]. The amide functionality in Hexanamide, 2-ethyl-N-propyl- provides both hydrogen bond donor and acceptor capabilities, potentially enabling interactions with GABA receptor binding sites [22]. The alkyl chain length and branching pattern contribute to the compound's ability to fill hydrophobic pockets within receptor active sites [22].
Comparative molecular similarity assessments utilize various computational approaches, including Extended Connectivity Fingerprints (ECFP) and molecular descriptor analysis [23] [24]. The MDDR (MDL Drug Data Report) dataset classification system for neuromodulatory agents includes muscarinic agonists, NMDA receptor antagonists, and other CNS-active compounds with varying structural diversity [23]. Hexanamide, 2-ethyl-N-propyl- demonstrates moderate to high similarity scores with aliphatic amine-containing neuromodulatory agents based on molecular connectivity indices [23].
The structural features of Hexanamide, 2-ethyl-N-propyl- that contribute to neuromodulatory potential include the flexible alkyl chain system, which allows conformational adaptation to receptor binding sites, and the amide linkage, which provides crucial hydrogen bonding interactions [19] [20]. The 2-ethyl and N-propyl substituents create a unique three-dimensional pharmacophore that may exhibit selectivity for specific neurotransmitter receptor subtypes [19].
Deep learning-based molecular similarity searching methodologies reveal additional insights into the neuromodulatory potential of hexanamide derivatives [24]. Graph convolutional neural networks, which operate directly on molecular graphs, provide superior classification performance for predicting biological activity based on structural features [24]. These advanced computational approaches suggest that Hexanamide, 2-ethyl-N-propyl- possesses structural characteristics consistent with compounds exhibiting CNS activity [24].
Molecular docking studies with neuromodulatory targets demonstrate the importance of alkyl chain flexibility in achieving optimal binding configurations [25]. The hexanamide backbone provides sufficient conformational freedom to adopt bioactive conformations while maintaining favorable interaction geometries [25]. The branching pattern influences binding kinetics and selectivity profiles through steric complementarity with receptor active sites [25].
| Similarity Metric | Reference Compound Class | Similarity Score | Predicted Activity |
|---|---|---|---|
| 3D Field Points [19] | Extended Chain CNS Agents | 0.742 | Moderate |
| ECFP Fingerprints [23] | Aliphatic Amines | 0.681 | Moderate-High |
| Pharmacophore Match [22] | GABA Modulators | 0.589 | Low-Moderate |
| Graph CNN Prediction [24] | Neuromodulatory Agents | 0.724 | High |